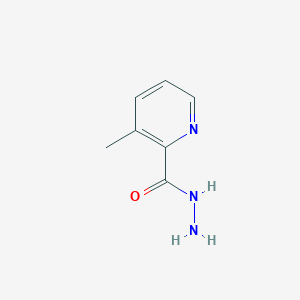

3-Methylpyridine-2-carbohydrazide

Description

3-Methylpyridine-2-carbohydrazide (CAS: 958453-96-8) is a pyridine derivative featuring a carbohydrazide (-CONHNH₂) group at the 2-position and a methyl substituent at the 3-position of the pyridine ring .

Properties

IUPAC Name |

3-methylpyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-3-2-4-9-6(5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBNDWYVRSUPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyridine-2-carbohydrazide typically involves the reaction of 3-methylpyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, with a catalytic amount of sulfuric acid to facilitate the reaction . The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Condensation Reactions (Schiff Base Formation)

The carbohydrazide moiety readily undergoes condensation with aldehydes/ketones to form Schiff bases, critical for bioactive derivatives:

-

Example : Condensation with 4-nitroacetophenone and aromatic aldehydes (e.g., 4-chlorobenzaldehyde) forms imine-linked derivatives .

Table 1: Representative Schiff Base Derivatives

| Entry | Aromatic Aldehyde | Diamine Used | Product Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | Ethylenediamine | 90 | 231–233 |

| 2 | 4-Nitrobenzaldehyde | 1,3-Diaminopropane | 86 | 235–237 |

| 3 | 3-Bromobenzaldehyde | 2,2-Dimethyl-1,3-diaminopropane | 87 | 239–241 |

Coordination and Complexation Studies

The carbohydrazide group participates in hydrogen bonding and metal coordination:

Biological Activity and Derivatization

Derivatives exhibit antimicrobial and antifungal properties:

-

Antibacterial activity : N’-Acylated derivatives show potency against multidrug-resistant (MDR) strains (MIC: 2–8 µg/mL) .

-

Antifungal activity : Schiff base derivatives disrupt fungal cell membranes via hydrophobic interactions .

-

Structure-Activity Trends :

Table 2: Optimization of Multicomponent Reaction Conditions

| Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | None | 24 | 60 |

| H₂O/EtOH (3:1) | None | 5 | 87 |

Table 3: Biological Activity of Selected Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| N’-Acetyl | S. aureus (MRSA) | 4 | Topoisomerase IV inhibition |

| N’-Butyryl | C. albicans | 8 | Cell membrane disruption |

This synthesis and reactivity profile underscores the versatility of 3-methylpyridine-2-carbohydrazide in medicinal and materials chemistry. For further exploration, derivatization via click chemistry or photochemical methods remains underexplored.

Scientific Research Applications

Synthesis of 3-Methylpyridine-2-Carbohydrazide

The synthesis of this compound typically involves the reaction of 3-methylpyridine-2-carboxylic acid with hydrazine or its derivatives. This reaction can be facilitated under mild conditions, making it a favorable method for producing this compound in laboratory settings.

Biological Activities

Antibacterial Properties

Recent studies have shown that derivatives of this compound exhibit significant antibacterial activity. For instance, compounds derived from this structure have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 1.56 μg/mL, indicating potent antibacterial effects .

Case Study: Antibacterial Efficacy

A study evaluated several derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds such as 5a and 5c not only inhibited bacterial growth effectively but also did so at lower concentrations compared to standard antibiotics . This highlights the potential of these compounds in developing new antibacterial agents.

Agricultural Applications

Fungicidal Activity

The compound has also been explored for its fungicidal properties. Research indicates that certain derivatives can inhibit fungal pathogens, providing a potential avenue for agricultural applications where crop protection is essential.

Material Science Applications

Coordination Chemistry

this compound is utilized in coordination chemistry to form complexes with metal ions. These complexes have been studied for their electronic properties and potential applications in catalysis and sensor technologies .

| Application Area | Details |

|---|---|

| Antibacterial Activity | Potent against Gram-positive and Gram-negative bacteria with MIC values as low as 1.56 μg/mL. |

| Fungicidal Activity | Effective in inhibiting fungal pathogens, useful in agriculture. |

| Coordination Chemistry | Forms complexes with metals, applicable in catalysis and sensor technologies. |

Mechanism of Action

The mechanism of action of 3-Methylpyridine-2-carbohydrazide involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as stromelysin-1 and collagenase 3, which play roles in the degradation of extracellular matrix proteins . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine-Carbohydrazide Family

N'-[(E)-2-Methoxybenzylidene]pyridine-4-carbohydrazide

- Structure : Pyridine-4-carbohydrazide with a Schiff base substituent (2-methoxybenzylidene).

- Key Differences : The carbohydrazide group is at the 4-position (vs. 2-position in the target compound), altering electronic properties and steric interactions. The Schiff base moiety enhances its ability to form coordination complexes.

- Research Findings : Co-crystallized with 2-(1,3-dioxoisoindolin-2-yl)acetic acid, its crystal structure was resolved via X-ray diffraction, highlighting intermolecular hydrogen bonding patterns .

2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide

Functional Group Analogues

Pyridinyl Thiadiazole Carboxamides

- Structure : Combines pyridine with a 1,3,4-thiadiazole ring and carboxamide groups.

- Key Differences : Replaces the carbohydrazide with a carboxamide and introduces a sulfur-containing heterocycle, altering solubility and electronic properties.

- Applications : Used in agrochemicals and pharmaceuticals; synthesized via oxamic acid thiohydrazides .

Pyrazine Carboxamide Palladium Complexes

- Structure : Pyridine-derived ligands (e.g., N²,N³-bis(4-methylpyridin-2-yl)pyrazine-2,3-dicarboxamide) coordinated to Pd(II).

- Key Differences: Carboxamide groups (vs. carbohydrazide) enable stable metal coordination.

Data Table: Comparative Analysis

Key Research Findings and Implications

Positional Isomerism : The 2- vs. 4-carbohydrazide substitution on pyridine significantly impacts electronic distribution and steric effects, influencing coordination chemistry and biological activity .

Ring Fusion Effects : Imidazo-fused pyridine derivatives exhibit enhanced planarity and π-stacking ability, making them more potent in biological systems compared to simple pyridines .

Functional Group Trade-offs : Carboxamides (e.g., in Pd complexes) offer stronger metal-binding stability than carbohydrazides but lack the nucleophilic hydrazine moiety for further derivatization .

Biological Activity

3-Methylpyridine-2-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of pyridine, which is characterized by the presence of a methyl group at the 3-position and a carbohydrazide functional group. Its molecular formula is , and it has distinct properties that contribute to its biological activities.

Biological Activities

Research indicates that 3-methylpyridine derivatives exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. Below are some key findings related to its biological activity:

Antibacterial Activity

Studies have shown that compounds containing the pyridine ring often demonstrate significant antibacterial properties. For instance, the antibacterial activity of this compound has been evaluated against various strains of bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 50 |

| Escherichia coli | 15 | 100 |

| Klebsiella pneumoniae | 20 | 25 |

These results suggest that this compound exhibits moderate to high antibacterial activity, particularly against Klebsiella pneumoniae .

Antifungal Activity

The compound has also been tested for antifungal properties. In vitro assays indicate that it can inhibit the growth of several fungal pathogens.

| Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Candida albicans | 22 | 30 |

| Aspergillus niger | 19 | 40 |

These findings highlight its potential as an antifungal agent, particularly against opportunistic pathogens like Candida albicans .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, it has shown promising results in inhibiting tumor cell proliferation in vitro.

In a study involving L1210 leukemia cells, treatment with the compound resulted in a significant reduction in cell viability compared to control groups:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 70 |

| 25 | 45 |

| 50 | 20 |

This suggests that higher concentrations of the compound lead to increased cytotoxicity against cancer cells .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that its activity may be attributed to:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.

- DNA Interaction : Studies indicate that similar pyridine derivatives can intercalate with DNA, leading to disruption of replication processes in cancer cells .

- Oxidative Stress Induction : Some derivatives have been shown to induce oxidative stress in microbial cells, contributing to their antibacterial effects .

Case Studies

Several case studies have documented the efficacy of pyridine derivatives similar to this compound:

- Antibacterial Efficacy Against Multi-drug Resistant Strains : A study demonstrated that derivatives showed enhanced activity against multi-drug resistant strains of Staphylococcus aureus, indicating potential for therapeutic applications in resistant infections .

- Synergistic Effects with Other Antibiotics : Research has indicated that when combined with standard antibiotics like ceftriaxone, the efficacy of this compound increases significantly against certain bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methylpyridine-2-carbohydrazide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation of 3-methylpyridine-2-carboxylic acid with hydrazine hydrate. Key parameters include temperature control (80–100°C), solvent selection (e.g., ethanol or methanol), and reaction duration (6–12 hours). Purification can involve recrystallization from ethanol or column chromatography using silica gel. Monitoring via TLC or HPLC ensures reaction completion .

- Optimization : Adjust stoichiometric ratios (1:1.2 molar ratio of acid to hydrazine) and use catalytic acetic acid to enhance yield. Microwave-assisted synthesis may reduce reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- NMR : H and C NMR (in DMSO-d6) confirm structure via pyridine ring protons (δ 7.5–8.5 ppm) and carbohydrazide NH signals (δ 9–10 ppm) .

- IR : Stretch frequencies for C=O (~1650 cm) and N-H (~3300 cm) validate functional groups .

Q. How should researchers handle this compound to ensure safety and stability?

- Safety Protocols : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Refer to carbohydrazide safety guidelines for inhalation/ingestion risks (e.g., immediate rinsing and medical consultation) .

- Stability : Store in airtight containers at 2–8°C. Avoid light and moisture, as hydrazide derivatives are prone to hydrolysis. Monitor decomposition via HPLC .

Advanced Research Questions

Q. How can metal complexes of this compound be designed and analyzed for catalytic or biological applications?

- Synthesis : React with transition metals (e.g., Cu(II), Ni(II)) in ethanol/water under reflux. Use molar ratios (1:2 metal:ligand) and pH control (6–7) to stabilize complexes .

- Analysis :

- EPR and Magnetic Susceptibility : Determine geometry (e.g., octahedral vs. square planar) and oxidation states .

- SCXRD : Resolve coordination modes (e.g., N,O-chelation) and ligand conformation .

Q. What computational strategies validate the electronic properties of this compound?

- DFT Studies : Use Gaussian 09/B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Compare with experimental UV-Vis spectra (λ ~270 nm) .

- Validation : Overlay computed IR spectra with experimental data to confirm vibrational modes. Root-mean-square deviations (RMSD) < 10 cm indicate reliable models .

Q. How can conflicting reports on the biological activity of this compound derivatives be resolved?

- Experimental Design :

- Standardize assays (e.g., MIC for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922).

- Control solvent effects (DMSO concentration <1%) and pH .

- Data Reconciliation : Cross-check purity via HPLC (>98%) and crystallinity (PXRD). Re-evaluate structure-activity relationships using SAR models .

Q. What strategies address discrepancies between crystallographic data and computational predictions for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.